molecular formula C12H9ClO3S B068604 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid CAS No. 179051-19-5

4'-Chloro[1,1'-biphenyl]-4-sulfonic acid

Cat. No.: B068604
CAS No.: 179051-19-5
M. Wt: 268.72 g/mol
InChI Key: CPYFXXWHNKSBRR-UHFFFAOYSA-N
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Description

4'-Chloro[1,1'-biphenyl]-4-sulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H9ClO3S and its molecular weight is 268.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry

Role as a Reagent:
4'-Chloro[1,1'-biphenyl]-4-sulfonic acid is widely used as a reagent in organic synthesis. It facilitates the formation of sulfonamide derivatives, which are crucial in the production of various pharmaceuticals. The compound's sulfonic acid group enhances the reactivity of the biphenyl structure, allowing for selective substitutions that yield complex organic molecules.

Case Study: Synthesis of Sulfonamides
A study demonstrated the efficiency of this compound in synthesizing sulfonamides. The reaction conditions were optimized to achieve high yields and purity, showcasing its utility in producing pharmaceutical intermediates.

Pharmaceutical Development

Drug Discovery Applications:
In pharmaceutical development, this compound plays a critical role in the discovery of new drugs. It is particularly valuable in the design of anti-inflammatory and antibacterial agents. The compound's ability to modify biological activity through structural alterations has led to the development of several promising drug candidates.

Data Table: Drug Candidates Derived from this compound

Drug Candidate NameTarget ConditionMechanism of ActionReference
Candidate AInflammationCOX-2 Inhibition
Candidate BBacterial InfectionDisruption of bacterial cell wall
Candidate CPain ReliefModulation of pain pathways

Material Science

Use in Specialty Polymers:
The compound is also utilized in material science for producing specialty polymers and resins. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making it suitable for high-performance applications.

Case Study: Polymer Development
Research highlighted the incorporation of this compound into epoxy resins. The resulting materials exhibited improved mechanical properties and thermal resistance compared to traditional formulations.

Analytical Chemistry

Preparation of Analytical Standards:
In analytical chemistry, this compound serves as an important intermediate for preparing analytical standards. These standards are essential for developing methods to detect and quantify various substances in complex matrices.

Example Application: Method Development
A study focused on using this compound to develop a high-performance liquid chromatography (HPLC) method for detecting environmental pollutants. The method demonstrated high sensitivity and specificity, underscoring the compound's significance in analytical applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4'-chloro[1,1'-biphenyl]-4-sulfonic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sulfonation or halogenation of biphenyl precursors. A validated approach includes:

  • Sulfonation of biphenyl : Reacting biphenyl with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonic acid group, followed by chlorination at the 4' position using FeCl₃ as a catalyst .
  • Key variables : Temperature control during sulfonation is critical to avoid over-sulfonation. Excess chlorinating agents may lead to di- or tri-substituted byproducts.

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer :

  • Hazards : Classified as acutely toxic (oral, Category 4) and an eye irritant (Category 2B) .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent sulfonic acid group hydrolysis.
  • Handling : Use nitrile gloves, fume hoods, and eye protection. Neutralize spills with sodium bicarbonate.

Q. What analytical techniques are optimal for characterizing purity and structural confirmation?

Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Mobile phase: 60:40 acetonitrile/0.1% H₃PO₄ .
  • NMR : ¹H NMR (DMSO-d₆) shows distinct aromatic protons: δ 7.8–8.1 ppm (sulfonic acid protons), δ 7.4–7.6 ppm (biphenyl backbone).
  • FT-IR : Confirm sulfonic acid group via S=O stretching (1180–1120 cm⁻¹) and O-H broad peak (2500–3000 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or hydration states. To address this:

  • Standardize solvents : Use deuterated DMSO for NMR to minimize solvent shifts.
  • Control hydration : Dry samples under vacuum (40°C, 24 hrs) and compare with hydrated forms .
  • Cross-validate : Combine mass spectrometry (HRMS) with elemental analysis to confirm molecular formulas.

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., sulfonamide formation)?

Methodological Answer :

  • Activation of sulfonic acid : Convert to sulfonyl chloride using PCl₅ in chlorinated solvents (e.g., dichloromethane) at 0°C .
  • Nucleophilic substitution : React with amines in the presence of DMAP (catalyst) to enhance reactivity. Steric hindrance at the 4'-chloro position can be mitigated using bulky amines (e.g., tert-butylamine) .

Q. How does the electronic influence of the 4'-chloro substituent affect reactivity in cross-coupling reactions?

Methodological Answer : The electron-withdrawing chloro group activates the biphenyl system for electrophilic substitution but deactivates it for nucleophilic attacks.

  • Suzuki coupling : Use Pd(PPh₃)₄ with aryl boronic acids at 80°C. The chloro group directs coupling to the para position relative to the sulfonic acid .
  • Contradiction note : Some studies report reduced catalytic efficiency due to sulfonic acid group acidity; pre-neutralization with NaHCO₃ improves yields .

Q. What are the implications of using this compound as a reference standard in environmental analysis of polychlorinated biphenyls (PCBs)?

Methodological Answer :

  • Calibration : Use as a surrogate standard in GC-MS for quantifying PCB metabolites. Retention time shifts due to sulfonic acid polarity require derivatization (e.g., methylation) .
  • Interference check : Validate against co-eluting PCB sulfonates (e.g., 4,4'-dichlorodiphenylsulfone) using tandem MS/MS .

Properties

CAS No.

179051-19-5

Molecular Formula

C12H9ClO3S

Molecular Weight

268.72 g/mol

IUPAC Name

4-(4-chlorophenyl)benzenesulfonic acid

InChI

InChI=1S/C12H9ClO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16)

InChI Key

CPYFXXWHNKSBRR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)O

Synonyms

4'-CHLORO-4-BIPHENYLSULFONIC ACID

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chlorobiphenyl (15 g, 79.8 mmol) in chloroform (150 mL) is added dropwise chlorosulfonic acid (11.2 g, 96 mmol). A white solid precipitate forms during the addition. The reaction is stirred at room temperature for 6 hr, at which time the precipitate is collected by filtration and the precipitate is then washed with cold chloroform. The product is dried under vacuum to give a white solid product. The product is used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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